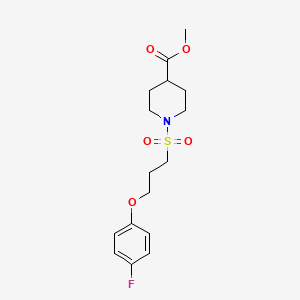
Methyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate” is a chemical compound . It belongs to the class of piperidine derivatives. The empirical formula of this compound is C16H22FNO5S and it has a molecular weight of 359.41.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C16H22FNO5S. The SMILES string representation of the compound is Fc1ccc(OCC2CCCNC2)cc1 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 359.41. The empirical formula of this compound is C16H22FNO5S.Scientific Research Applications
Anticancer Agents
One line of research has involved the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated for their potential as anticancer agents. The synthesis process involved creating ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate as an intermediate, leading to various compounds with promising anticancer activity. This highlights the compound's role in the synthesis of novel anticancer agents, with some derivatives demonstrating strong anticancer properties relative to established drugs like doxorubicin (Rehman et al., 2018).
Hydrogen Bonding in Proton-Transfer Compounds
Another application involves the study of hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperidine derivatives. The crystal structures and hydrogen-bonding patterns of these compounds were determined, demonstrating the compound's importance in understanding hydrogen bonding mechanisms in chemical structures (Smith et al., 2011).
Synthesis of β-Fluoropyrroles
The compound has been utilized in the synthesis of β-fluoropyrroles, showcasing its application in creating structurally diverse and biologically significant molecules. This synthesis pathway involves reactions with carbanions derived from isocyanoacetates, leading to pyrrolecarboxylates and isocyanobutanoates, which are important for the development of new chemical entities (Uno et al., 1994).
Multidrug-Resistant Tuberculosis (MDR-TB)
The compound's derivatives have been identified as related substances in the synthesis of drugs aimed at treating multidrug-resistant tuberculosis (MDR-TB). This includes the detection and characterization of impurities and intermediates in drug synthesis, highlighting the compound's role in the development and quality control of pharmaceuticals targeting resistant bacterial infections (Jayachandra et al., 2018).
properties
IUPAC Name |
methyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-22-16(19)13-7-9-18(10-8-13)24(20,21)12-2-11-23-15-5-3-14(17)4-6-15/h3-6,13H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRIKUWHINODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2670195.png)
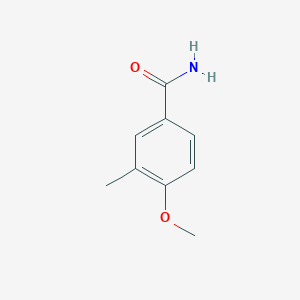
![1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2670197.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)
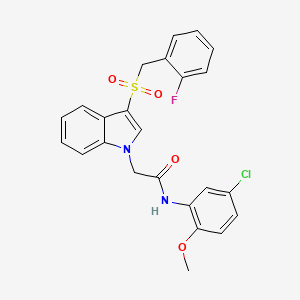
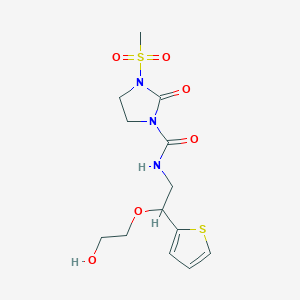
![[(2S,3R)-2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B2670201.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)
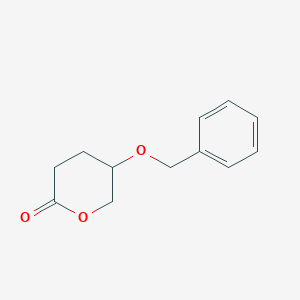
![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)
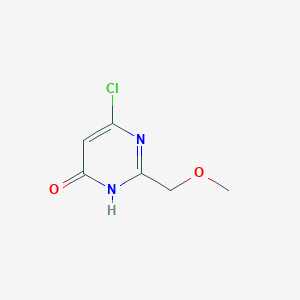
![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)
